8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-(2-phenylethyl)-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-21(12-11-19-7-3-1-4-8-19)26-17-14-24(15-18-26)22(29)27(23(30)25-24)16-13-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,25,30)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSPGNEOGTCQE-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with diketones, followed by cyclization and functional group modifications . Industrial production methods often employ high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is its role as a selective agonist for delta opioid receptors. This receptor is crucial for pain management and neurological disorders. The compound's activation of the delta opioid receptor leads to a cascade of intracellular events that can inhibit adenylate cyclase and reduce cAMP levels, resulting in antinociceptive effects .
Drug Discovery
Due to its unique chemical structure, this compound serves as a scaffold in the design of new chemical entities with potential therapeutic benefits. Its interactions with biological receptors are being studied extensively to develop new treatments for pain and psychiatric conditions . The compound's potential for high-throughput screening makes it a valuable candidate in drug discovery programs.
Biological Studies
Research has shown that this compound can influence various biochemical pathways. Its ability to act selectively on delta opioid receptors provides insights into the development of drugs targeting specific neurological pathways without the side effects associated with broader opioid receptor activation .
Case Study 1: Pain Management
In a study focusing on pain management therapies, researchers evaluated the efficacy of this compound as a delta opioid receptor agonist. The results indicated significant antinociceptive effects in animal models when administered at specific dosages . This supports its potential use in developing new analgesics with fewer side effects compared to traditional opioids.
Case Study 2: Neurological Disorders
Another investigation explored the compound's effects on neurodegenerative diseases by assessing its interaction with delta opioid receptors involved in cognitive functions. Preliminary findings suggest that it may play a role in enhancing cognitive performance through modulation of neurotransmitter systems .
Mechanism of Action
The mechanism of action of 8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and modulation of ion channel activity. These actions result in analgesic and potentially anti-inflammatory effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Pharmacological Activities
Physicochemical Properties
*Predicted using ChemDraw or analogous tools.
Structure-Activity Relationship (SAR) Insights
- Position 8 Modifications :
- Position 3 Modifications :
Biological Activity
8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirohydantoins, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C18H17N3O7 with a molecular weight of approximately 359.33 g/mol. Its structure features a unique spirocyclic arrangement that contributes to its biological activity.
Pharmacological Activities
1. Prolyl Hydroxylase Inhibition
Research indicates that compounds within the triazaspiro[4.5]decane family act as potent inhibitors of prolyl hydroxylases (PHDs), which are critical in regulating hypoxia-inducible factors (HIFs) involved in erythropoiesis (the production of red blood cells). The inhibition of PHDs leads to increased levels of erythropoietin (EPO), making these compounds promising candidates for treating anemia .
2. Anti-inflammatory Effects
Studies suggest that the cinnamoyl moiety in the compound enhances its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound reveal potential activity against various bacterial strains. The presence of the phenethyl group may contribute to enhanced membrane permeability and subsequent bactericidal effects .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit PHDs results in the stabilization of HIFs under normoxic conditions.
- Cytokine Modulation : It modulates cytokine production by influencing signaling pathways related to inflammation.
- Membrane Interaction : Its lipophilic nature allows it to interact with microbial membranes effectively.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
